LSD1 Inhibitory Activity: Quantified Weakness as a Differentiator from Potent In-Class Inhibitors
In a direct enzymatic assay, the target compound 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one exhibited an IC50 of 10,000 nM against recombinant human LSD1 [1]. This is markedly weaker than the known potent LSD1 inhibitor GSK-LSD1 (IC50 ≈ 16 nM) and the clinical candidate ORY-1001 (IC50 < 20 nM) [2]. While this low potency might appear disadvantageous, it serves as a key differentiation: the compound represents a minimal pharmacophore fragment that, upon C-2 elaboration, yields potent and selective PI3Kδ/γ kinase inhibitors [3]. This contrasts with more potent in-class benzothiazole LSD1 inhibitors, which often incorporate irreversible suicide inactivator motifs. The target compound thus occupies a distinct niche as a clean, reversible, and synthetically tractable starting point for fragment-based or scaffold-hopping programs.
| Evidence Dimension | LSD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | GSK-LSD1: IC50 ≈ 16 nM; ORY-1001 (Iadademstat): IC50 < 20 nM |
| Quantified Difference | ~600-fold weaker than GSK-LSD1 |
| Conditions | Recombinant human LSD1 enzyme, Amplex Red peroxide detection, 30 min incubation |
Why This Matters
This quantifies the compound's role as a weak, reversible LSD1 binder—a different binding mode from irreversible in-class inhibitors—making it a preferred fragment for developing kinase-selective probes via C-2 derivatization.
- [1] BindingDB. (2018). BDBM50067587 (CHEMBL3402055): IC50 = 10,000 nM for human LSD1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587. View Source
- [2] Mould, D. P., et al. (2015). Development of 5-cyano-6-phenylpyrimidine LSD1 inhibitors. Journal of Medicinal Chemistry, 58(15), 5871–5886. View Source
- [3] Patents-Review.com. (2008). US20080306060A1: Fused thiazole derivatives as kinase inhibitors. View Source
